Selgantolimod

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

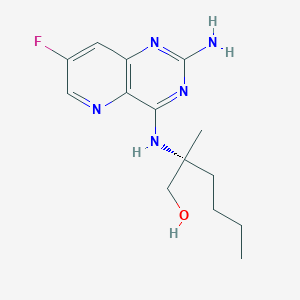

Selgantolimod, also known as GS-9688, is a potent and selective oral Toll-Like Receptor 8 (TLR8) agonist . It is currently under development for the treatment of chronic Hepatitis B (CHB) and HIV infection . TLR8 is an endosomal innate immune receptor that recognizes pathogen-derived single-stranded RNA fragments to trigger innate and adaptive immune responses .

Synthesis Analysis

The structure-based optimization of a dual TLR7/8 agonist led to the identification of the selective TLR8 clinical candidate Selgantolimod . The chiral amino alcohol ®-2-amino-2-methylhexan-1-ol is a key fragment in the synthesis of Selgantolimod .Molecular Structure Analysis

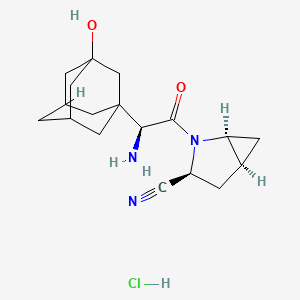

The molecular formula of Selgantolimod is C14H20FN5O . The structure of Selgantolimod was confirmed by TLR8 binding and a direct ligand interaction with TLR8 residue Asp545 .Chemical Reactions Analysis

Selgantolimod displayed rapid absorption and dose-proportional pharmacokinetics (PK) and pharmacodynamics (PD) activity . Food had minimal effect on PK but resulted in diminished PD activity .Physical And Chemical Properties Analysis

The molecular weight of Selgantolimod is 293.34 g/mol . More detailed physical and chemical properties are not available in the retrieved data.科学的研究の応用

Treatment of Chronic Hepatitis B

Selgantolimod has been studied for its efficacy in treating Chronic Hepatitis B (CHB). It has been found to be safe and effective in viremic adult patients with CHB . The compound has been used in multiple doses orally and has shown promising results .

Immune Response Activation

As a potent and selective toll-like receptor 8 (TLR8) agonist, Selgantolimod can trigger innate and adaptive immune responses . This makes it a potential candidate for various immunotherapy applications.

Antiviral Activity

Selgantolimod has demonstrated antiviral activity. It has been used in studies to evaluate its safety, tolerability, and antiviral activity in viremic adult participants with CHB who are not currently on treatment .

HIV Treatment

Selgantolimod is also being researched for its potential use in the treatment of Human Immunodeficiency Virus (HIV) infection . As a TLR8 agonist, it could play a role in activating the immune response against the virus.

Safety and Pharmacokinetics

Studies have been conducted to evaluate the safety and pharmacokinetics of Selgantolimod . These studies are crucial in determining the dosage and potential side effects of the compound.

Pharmacodynamics

Research has also been conducted on the pharmacodynamics of Selgantolimod . Understanding how the compound affects the body is key to determining its potential therapeutic uses.

作用機序

Selgantolimod, also known as GS-9688, is a potent and selective oral agonist of Toll-like receptor 8 (TLR8) that is currently under clinical development for the treatment of chronic hepatitis B (CHB) .

Target of Action

Selgantolimod primarily targets the Toll-like receptor 8 (TLR8), an endosomal innate immune receptor . TLR8 plays a central role in recognizing pathogen-derived single-stranded RNA fragments, triggering both innate and adaptive immune responses .

Mode of Action

Selgantolimod interacts with TLR8, activating dendritic cells and mononuclear phagocytes to produce IL-12 and other immunomodulatory mediators . This activation induces a comparable cytokine profile in healthy controls and patients with CHB .

Biochemical Pathways

The activation of TLR8 by Selgantolimod stimulates the production of cytokines such as IL-12 and other immunomodulatory mediators . This leads to the activation of various immune cell subsets, including natural killer (NK) cells, mucosal-associated invariant T cells, CD4+ follicular helper T cells, and in about 50% of patients, HBV-specific CD8+ T cells expressing interferon-γ .

Pharmacokinetics

Selgantolimod displays rapid absorption and dose-proportional pharmacokinetics (PK) and pharmacodynamics (PD) activity . With a half-life of 5 hours, no accumulation of Selgantolimod is observed with multiple dosing . Food has minimal effect on PK but results in diminished PD activity .

Result of Action

Selgantolimod’s action results in the reduction of the frequency of CD4+ regulatory T cells and monocytic myeloid-derived suppressor cells (MDSCs) . Residual MDSCs express higher levels of negative immune regulators, galectin-9 and programmed death-ligand 1 . Conversely, Selgantolimod induces an expansion of immunoregulatory TNF-related apoptosis-inducing ligand+ NK cells and degranulation of arginase-I+ polymorphonuclear MDSCs .

Action Environment

The action of Selgantolimod is influenced by the environment of the host organism. For instance, the presence of a viral infection like CHB can affect the efficacy of the compound . The compound has been shown to be safe and well-tolerated in both virally suppressed and viremic patients with CHB .

Safety and Hazards

特性

IUPAC Name |

(2R)-2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN5O/c1-3-4-5-14(2,8-21)20-12-11-10(18-13(16)19-12)6-9(15)7-17-11/h6-7,21H,3-5,8H2,1-2H3,(H3,16,18,19,20)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCJUBZBSJQWBW-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@](C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Selgantolimod | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)

![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)

![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)